molecular formula C8H5BrOS B8536887 6-Bromobenzo[b]thiophen-7-ol

6-Bromobenzo[b]thiophen-7-ol

Cat. No.: B8536887
M. Wt: 229.10 g/mol
InChI Key: CLPITSSRNFUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromobenzo[b]thiophen-7-ol is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophen-7-ol can be achieved through several methods. One common approach involves the bromination of benzothiophene followed by hydroxylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[b]thiophen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophen-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 6-Bromobenzo[b]thiophen-7-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,10H

InChI Key

CLPITSSRNFUREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step F (1.90 g, 6.0 mmol) was dissolved in N,N-dimethylformamide (15 mL) and added sodium carbonate (3.25 g, 30.0 mmol) and heated to 100° C. for over 1.5 hours. The suspension was then stirred for 24 hours at room temperature. The reaction was filtered over sodium sulfate and rinsed with diethyl ether (50 mL). The filtrate was acidified to pH 1 with concentrated hydrochloride acid. The organic layer was washed (2×50 mL) with water, then extracted with 5% aqueous solution of potassium hydroxide (3×50 mL). The basic aqueous solution was acidified with concentrated hydrochloric acid and extracted (3×50 mL) with diethyl ether. The combined ether extracts were dried over sodium sulfate, filtered and concentrated to give 6-bromo-benzothiophen-7-ol (1.09 g, 77% crude) as a red-brown solid: 1H NMR (500 MHz, CDCl3) δ 7.45-7.42 (m, 2H), 7.31-7.29 (m, 2H), 5.93 (s, 1H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two

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